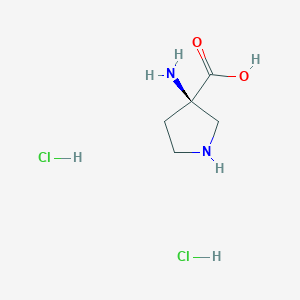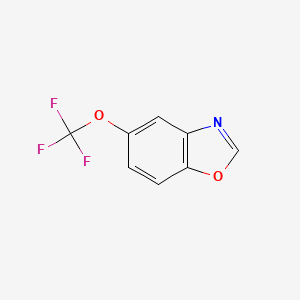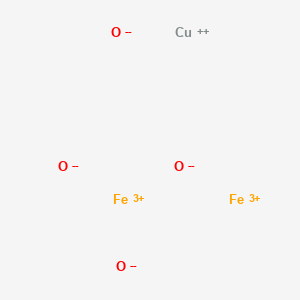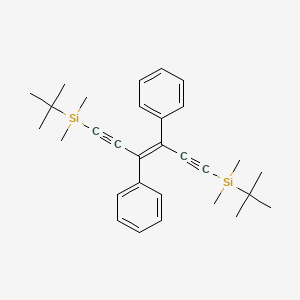
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of phenylacetylene derivatives with tert-butyldimethylsilyl-protected alkynes under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, where reagents like fluoride ions can replace the tert-butyldimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in THF.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Compounds with replaced functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne depends on the specific application. In chemical reactions, its reactivity is influenced by the electronic effects of the phenyl and silyl groups. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes, altering their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diphenyl-1,6-bis(trimethylsilyl)-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
3,4-Diphenyl-1,6-bis(tert-butyldiphenylsilyl)-hexen-1,5-diyne: Similar structure but with tert-butyldiphenylsilyl groups.
Uniqueness
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is unique due to the presence of tert-butyldimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Eigenschaften
Molekularformel |
C30H40Si2 |
|---|---|
Molekulargewicht |
456.8 g/mol |
IUPAC-Name |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]-3,4-diphenylhex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C30H40Si2/c1-29(2,3)31(7,8)23-21-27(25-17-13-11-14-18-25)28(26-19-15-12-16-20-26)22-24-32(9,10)30(4,5)6/h11-20H,1-10H3/b28-27+ |
InChI-Schlüssel |
UDIINRHUXARPRS-BYYHNAKLSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)C#C/C(=C(/C#C[Si](C)(C)C(C)(C)C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



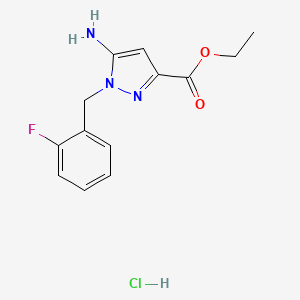

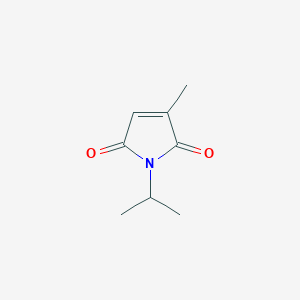
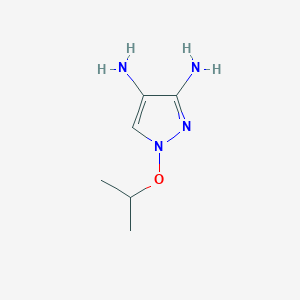

![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
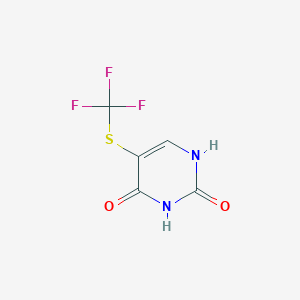
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
